Cas no 1341380-29-7 (1,3-Dimethyl-5-(propylamino)-1h-pyrazole-4-carbonitrile)
1,3-Dimethyl-5-(propylamino)-1h-pyrazole-4-carbonitrile Chemical and Physical Properties
Names and Identifiers
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- EN300-1153727
- 1,3-dimethyl-5-(propylamino)-1H-pyrazole-4-carbonitrile
- CS-0305221
- AKOS013067965
- 1341380-29-7
- 1H-Pyrazole-4-carbonitrile, 1,3-dimethyl-5-(propylamino)-
- 1,3-Dimethyl-5-(propylamino)-1h-pyrazole-4-carbonitrile
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- Inchi: 1S/C9H14N4/c1-4-5-11-9-8(6-10)7(2)12-13(9)3/h11H,4-5H2,1-3H3
- InChI Key: IGZXYNMINOPWAB-UHFFFAOYSA-N
- SMILES: N(CCC)C1=C(C#N)C(C)=NN1C
Computed Properties
- Exact Mass: 178.121846464g/mol
- Monoisotopic Mass: 178.121846464g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 207
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 53.6Ų
Experimental Properties
- Density: 1.09±0.1 g/cm3(Predicted)
- Boiling Point: 347.9±42.0 °C(Predicted)
- pka: 0.70±0.10(Predicted)
1,3-Dimethyl-5-(propylamino)-1h-pyrazole-4-carbonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1153727-0.05g |
1,3-dimethyl-5-(propylamino)-1H-pyrazole-4-carbonitrile |
1341380-29-7 | 0.05g |
$612.0 | 2023-07-10 | ||
| Enamine | EN300-1153727-0.1g |
1,3-dimethyl-5-(propylamino)-1H-pyrazole-4-carbonitrile |
1341380-29-7 | 0.1g |
$640.0 | 2023-07-10 | ||
| Enamine | EN300-1153727-0.25g |
1,3-dimethyl-5-(propylamino)-1H-pyrazole-4-carbonitrile |
1341380-29-7 | 0.25g |
$670.0 | 2023-07-10 | ||
| Enamine | EN300-1153727-0.5g |
1,3-dimethyl-5-(propylamino)-1H-pyrazole-4-carbonitrile |
1341380-29-7 | 0.5g |
$699.0 | 2023-07-10 | ||
| Enamine | EN300-1153727-1.0g |
1,3-dimethyl-5-(propylamino)-1H-pyrazole-4-carbonitrile |
1341380-29-7 | 1.0g |
$728.0 | 2023-07-10 | ||
| Enamine | EN300-1153727-2.5g |
1,3-dimethyl-5-(propylamino)-1H-pyrazole-4-carbonitrile |
1341380-29-7 | 2.5g |
$1428.0 | 2023-07-10 | ||
| Enamine | EN300-1153727-5.0g |
1,3-dimethyl-5-(propylamino)-1H-pyrazole-4-carbonitrile |
1341380-29-7 | 5.0g |
$2110.0 | 2023-07-10 | ||
| Enamine | EN300-1153727-10.0g |
1,3-dimethyl-5-(propylamino)-1H-pyrazole-4-carbonitrile |
1341380-29-7 | 10.0g |
$3131.0 | 2023-07-10 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1375891-50mg |
1,3-Dimethyl-5-(propylamino)-1h-pyrazole-4-carbonitrile |
1341380-29-7 | 95% | 50mg |
¥13219.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1375891-100mg |
1,3-Dimethyl-5-(propylamino)-1h-pyrazole-4-carbonitrile |
1341380-29-7 | 95% | 100mg |
¥14976.00 | 2024-08-09 |
1,3-Dimethyl-5-(propylamino)-1h-pyrazole-4-carbonitrile Related Literature
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1. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
Additional information on 1,3-Dimethyl-5-(propylamino)-1h-pyrazole-4-carbonitrile
Professional Introduction to Compound with CAS No. 1341380-29-7 and Product Name: 1,3-Dimethyl-5-(propylamino)-1H-pyrazole-4-carbonitrile
The compound with the CAS number 1341380-29-7 and the product name 1,3-Dimethyl-5-(propylamino)-1H-pyrazole-4-carbonitrile represents a significant advancement in the field of chemical and pharmaceutical research. This heterocyclic compound, featuring a pyrazole core with substituents that include dimethyl and propylamino groups, as well as a nitrile functionality, has garnered attention due to its unique structural properties and potential applications in medicinal chemistry.
Pyrazole derivatives are well-documented for their broad spectrum of biological activities, making them valuable scaffolds in drug discovery. The presence of the dimethyl groups at the 1 and 3 positions of the pyrazole ring enhances the compound's stability and reactivity, while the propylamino side chain introduces a polar region that can interact favorably with biological targets. The 4-carbonitrile moiety further extends the compound's versatility by enabling various chemical transformations and functional group modifications.
Recent studies have highlighted the importance of pyrazole-based compounds in the development of novel therapeutic agents. For instance, derivatives of pyrazole have been explored for their anti-inflammatory, antimicrobial, and anticancer properties. The specific arrangement of substituents in 1,3-Dimethyl-5-(propylamino)-1H-pyrazole-4-carbonitrile may contribute to its potential efficacy in modulating biological pathways associated with these conditions. The nitrile group, in particular, has been shown to enhance binding affinity to certain protein targets, which is a critical factor in drug design.
In the realm of medicinal chemistry, the synthesis of this compound exemplifies the strategic placement of functional groups to optimize pharmacokinetic properties. The dimethyl groups not only stabilize the pyrazole ring but also influence electronic distribution, which can affect metabolic pathways. Meanwhile, the propylamino moiety serves as a hydrogen bond acceptor, improving solubility and bioavailability—a crucial aspect for drug development. These features make 1,3-Dimethyl-5-(propylamino)-1H-pyrazole-4-carbonitrile a promising candidate for further investigation.
Advanced computational methods have been employed to study the interactions between this compound and biological targets. Molecular docking simulations have revealed that the compound can bind effectively to enzymes and receptors involved in disease processes. The combination of steric hindrance provided by the dimethyl groups and electrostatic interactions mediated by the propylamino and 4-carbonitrile functionalities suggests a high binding affinity. Such insights are invaluable for designing next-generation drugs with improved selectivity and reduced side effects.
The synthetic route to 1,3-Dimethyl-5-(propylamino)-1H-pyrazole-4-carbonitrile involves multi-step organic transformations that highlight modern synthetic methodologies. Techniques such as cross-coupling reactions and nucleophilic substitutions have been utilized to construct the pyrazole core while introducing the desired substituents. These synthetic strategies not only demonstrate efficiency but also scalability, which are essential considerations for industrial applications.
Current research is expanding into exploring derivatives of this compound to enhance its therapeutic potential. By modifying either the dimethyl, propylamino, or 4-carbonitrile groups, scientists aim to fine-tune biological activity while maintaining favorable pharmacokinetic properties. Such modifications could lead to novel compounds with enhanced efficacy or reduced toxicity—a cornerstone of modern drug development.
The versatility of 1,3-Dimethyl-5-(propylamino)-1H-pyrazole-4-carbonitrile extends beyond its pharmaceutical applications. It serves as a versatile building block for synthesizing more complex molecules with tailored properties. This adaptability makes it an attractive scaffold for interdisciplinary research involving chemists, biologists, and pharmacologists working on innovative therapeutic strategies.
In conclusion, 1,3-Dimethyl-5-(propylamino)-1H-pyrazole-4-carbonitrile (CAS No. 1341380-29-7) represents a significant contribution to the chemical and pharmaceutical landscape. Its unique structural features—particularly the presence of dimethyl, propylamino, and 4-carbonitrile groups—endow it with remarkable potential for biological activity and drug development. Ongoing research continues to uncover new applications for this compound and its derivatives, underscoring its importance in advancing therapeutic solutions.
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